molecular formula C6H7NO B130429 Piconol CAS No. 586-98-1

Piconol

Cat. No. B130429
CAS RN: 586-98-1
M. Wt: 109.13 g/mol
InChI Key: SHNUBALDGXWUJI-UHFFFAOYSA-N
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Description

Piconol, also known as 2-Pyridinylmethanol, is a member of pyridines . Its molecular formula is C6H7NO and it has a molecular weight of 109.13 g/mol .


Synthesis Analysis

The synthesis of Piconol has been described in various studies. One approach demonstrated a green chemistry method with a promoted atom economy of 94% compared to the reported 68% .


Molecular Structure Analysis

The IUPAC Standard InChI for Piconol is InChI=1S/C6H7NO/c8-5-6-3-1-2-4-7-6/h1-4,8H,5H2 . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Piconol .


Physical And Chemical Properties Analysis

Piconol has a density of 1.1±0.1 g/cm3, a boiling point of 222.6±0.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .

Scientific Research Applications

Coordination Chemistry

2-Pyridinemethanol is utilized in the synthesis of coordination compounds and polymers. It acts as a bridging ligand, forming complexes with metals that can have unique magnetic, catalytic, or structural properties . These compounds are of interest for their potential use in various technological and environmental applications.

Medicine

In the medical field, 2-Pyridinemethanol has been identified as a compound with hypoglycemic activity . This suggests potential applications in the treatment of diabetes or as a starting point for the development of new antidiabetic drugs.

Environmental Science

The compound is involved in the creation of metal-organic frameworks (MOFs) that can be used for environmental applications such as gas storage, separation, and catalysis . MOFs with 2-Pyridinemethanol can exhibit high porosity and surface area, making them suitable for capturing pollutants or facilitating chemical reactions.

Materials Science

2-Pyridinemethanol is a precursor in the development of new materials with specific optical and electronic properties. It’s used in the synthesis of pyrene-based MOFs, which have applications ranging from luminescence to electrochemical devices .

Organic Synthesis

This compound is a versatile intermediate in organic synthesis. It’s used to introduce the pyridylmethyl group into other molecules, which can lead to the creation of new chemical entities with potential pharmaceutical or industrial applications .

Pharmacology

2-Pyridinemethanol’s role in pharmacology is linked to its use as a building block for drug development. Its structure is key in synthesizing compounds that may interact with biological targets, leading to therapeutic effects .

Industrial Processes

Lastly, 2-Pyridinemethanol is involved in industrial processes, particularly in the synthesis of fine chemicals. Its reactivity and stability under various conditions make it a valuable component in the manufacturing of specialty chemicals .

Future Directions

There is limited information available on the future directions for Piconol .

properties

IUPAC Name

pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO/c8-5-6-3-1-2-4-7-6/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNUBALDGXWUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7NO
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DSSTOX Substance ID

DTXSID8046531
Record name Piconol
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Molecular Weight

109.13 g/mol
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Physical Description

Clear hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name 2-Pyridinemethanol
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Vapor Pressure

0.02 [mmHg]
Record name 2-Pyridinemethanol
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Product Name

Piconol

CAS RN

586-98-1
Record name 2-Pyridinemethanol
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Record name Piconol [INN]
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Record name 2-pyridylmethanol
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Record name PICONOL
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Synthesis routes and methods

Procedure details

12 liters of a solution of 1250 [lacuna] of vinylpyridine (12 mol) in methanol were prepared, and a 1 molar solution of vinylpyridine in methanol was ozonized analogously to Example 3, a concentration of 20 g of vinylpyridine per liter being maintained in the ozonolysis by metered addition. A total of 12 l of solution and thus 12 mol of vinylpyridine were fed in. All of the ozone introduced was taken up. The resulting peroxide solution was stored in a deep-freeze at −30° C. and used for a further continuous ozonolysis at a vinylpyridine content of about 2 g/l. The total ozone consumption was, at 570 g or 98.9% of theory, somewhat lower than in Example 18. The resulting peroxide solution was hydrogenated analogously to Example 17. After work-up analogously to Example 18, 1024 [lacuna] (78.1% of theory) of hydroxymethylpyridine were obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-pyridinemethanol?

A1: The molecular formula of 2-pyridinemethanol is C6H7NO, and its molecular weight is 109.13 g/mol.

Q2: How can 2-pyridinemethanol be characterized spectroscopically?

A2: 2-Pyridinemethanol can be characterized using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). IR spectroscopy reveals characteristic peaks for the hydroxyl group and the pyridine ring. [, ] NMR spectroscopy provides information about the compound's structure and dynamics. [, ] MS analysis helps determine the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]

Q3: What is the physical state of 2-pyridinemethanol at room temperature?

A3: 2-Pyridinemethanol exists as a slightly hygroscopic liquid at room temperature. []

Q4: How does the structure of 2-pyridinemethanol influence its solubility?

A4: The presence of both a hydrophilic hydroxyl group and a hydrophobic pyridine ring in 2-pyridinemethanol contributes to its solubility in both polar and non-polar solvents. [] It partitions strongly into the oil phase, indicating a preference for less polar environments. []

Q5: What catalytic applications have been explored for 2-pyridinemethanol?

A5: 2-Pyridinemethanol has been investigated as a ligand in various catalytic reactions, including iron complex-catalyzed dehydrogenation of alcohols and rhodium-catalyzed carbonylation of internal alkynes. [, ] Its ability to chelate metal centers plays a crucial role in these catalytic processes. [, ]

Q6: How does the presence of 2-pyridinemethanol influence the outcome of specific reactions?

A6: In the rhodium-catalyzed carbonylation of internal alkynes, 2-pyridinemethanol facilitates the formation of 1,4-dicarboxylate esters. The coordination of its pyridine nitrogen to rhodium is crucial for this transformation. []

Q7: Have there been computational studies conducted on 2-pyridinemethanol?

A7: Density functional theory (DFT) calculations have been employed to optimize the geometry and calculate the vibrational frequencies of 2-pyridinemethanol. These calculations provide insights into the molecule's electronic structure and vibrational modes. []

Q8: How do structural modifications of 2-pyridinemethanol affect its properties?

A8: Introducing bulky substituents near the hydroxyl group of 2-pyridinemethanol can influence the nuclearity and structure of manganese clusters formed using this ligand. [] The steric hindrance imposed by these modifications alters the ligand's bridging ability, leading to variations in cluster formation. []

Q9: What is known about the stability of ibuprofen piconol, a derivative of 2-pyridinemethanol?

A9: Ibuprofen piconol, the 2-pyridinemethanol ester of ibuprofen, exhibits chemical stability in its bulk form, in solution, and in both cream and ointment formulations. []

Q10: What is known about the metabolism of ibuprofen piconol?

A10: Ibuprofen piconol undergoes hydrolysis in plasma, whole blood, and serum, converting into ibuprofen. The hydrolysis rate is influenced by the presence and type of anticoagulants. []

Q11: Are there any reports on the anti-cancer activity of 2-pyridinemethanol copper complexes?

A11: Research suggests that certain 2-pyridinemethanol copper complexes exhibit promising anti-cancer activity against human lung cancer and human colon cancer cell lines. [] These findings highlight the potential of such complexes in developing new anti-cancer agents. []

Q12: Are there any known cases of contact dermatitis associated with ibuprofen piconol?

A12: Yes, there have been reported cases of contact dermatitis linked to the topical use of ibuprofen piconol. [] As with any topical agent, there is potential for sensitization and allergic reactions in some individuals. []

Q13: What analytical techniques are commonly employed to characterize 2-pyridinemethanol and its derivatives?

A13: Common analytical techniques for analyzing 2-pyridinemethanol and its derivatives include elemental analysis, IR spectroscopy, UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry. [, , , , , , ] These methods are used to confirm composition, determine structure, and assess purity.

Q14: What tools and resources are available for researchers studying 2-pyridinemethanol and related compounds?

A14: Researchers can access a wealth of information and resources, including databases of chemical structures and properties, scientific publications, and computational chemistry software. Collaboration with research groups specializing in synthetic chemistry, materials science, or pharmacology can further facilitate advancements in this field.

Q15: What cross-disciplinary applications have been explored for 2-pyridinemethanol and its derivatives?

A15: 2-Pyridinemethanol finds applications in diverse fields such as medicinal chemistry, catalysis, and materials science. Its versatility stems from its ability to act as a ligand, building block for larger structures, and a precursor for other valuable compounds. [, , , , ]

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